Dazoxiben hydrochloride
Overview
Description
Dazoxiben is an antithrombotic agent is a drug that reduces the formation of blood clots.
Mechanism of Action
Target of Action
Dazoxiben hydrochloride primarily targets Thromboxane-A synthase . Thromboxane-A synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane, a type of eicosanoid that has vasoconstrictor properties and promotes platelet aggregation .
Mode of Action
This compound acts as an inhibitor of Thromboxane-A synthase . By inhibiting this enzyme, this compound prevents the synthesis of thromboxane, thereby reducing vasoconstriction and platelet aggregation .
Biochemical Pathways
It is known that the compound’s inhibition of thromboxane-a synthase disrupts the production of thromboxane, which is a key player in the regulation of blood flow and clot formation .
Result of Action
The inhibition of Thromboxane-A synthase by this compound leads to a decrease in thromboxane production. This results in reduced vasoconstriction and platelet aggregation, which can have significant effects at the molecular and cellular levels . For instance, this compound has shown a significant clinical improvement in patients with Raynaud’s syndrome .
Biochemical Analysis
Biochemical Properties
Dazoxiben hydrochloride plays a crucial role in biochemical reactions by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction. This compound interacts with thromboxane synthase by binding to its active site, preventing the conversion of prostaglandin H2 to thromboxane A2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of thromboxane A2, which plays a role in cell signaling pathways related to platelet aggregation and vasoconstriction. This inhibition leads to reduced platelet aggregation and vasoconstriction, which can be beneficial in conditions like Raynaud’s syndrome and coronary heart disease. Additionally, this compound can impact gene expression and cellular metabolism by altering the levels of thromboxane A2 and other related molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of thromboxane synthase. By binding to the active site of thromboxane synthase, this compound prevents the conversion of prostaglandin H2 to thromboxane A2. This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. Additionally, this compound may influence gene expression by altering the levels of thromboxane A2 and other related molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable and maintains its inhibitory effects on thromboxane synthase over extended periods. Its long-term effects on cellular function may vary depending on the specific conditions and experimental setups. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction. Higher doses may lead to toxic or adverse effects, such as prolonged bleeding times and increased risk of hemorrhage. It is important to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of thromboxane synthase. It interacts with enzymes and cofactors involved in the production of thromboxane A2, such as prostaglandin H2. By inhibiting thromboxane synthase, this compound reduces the levels of thromboxane A2 and alters the metabolic flux of related molecules. This inhibition can lead to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of this compound within cells and tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in cellular compartments where thromboxane synthase is present, such as the endoplasmic reticulum and other membrane-bound organelles. The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles, ensuring its effective inhibition of thromboxane synthase and related biochemical processes .
Properties
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKDFUXBDJPRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78218-09-4 (Parent) | |
Record name | Dazoxiben hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225215 | |
Record name | Dazoxiben hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74226-22-5 | |
Record name | Dazoxiben hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dazoxiben hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dazoxiben hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOXIBEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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